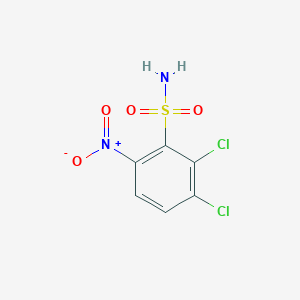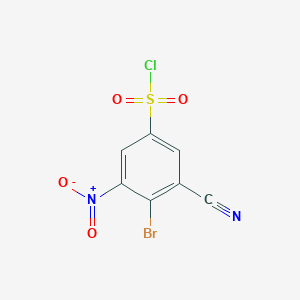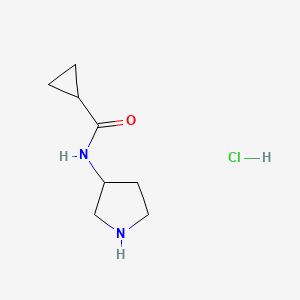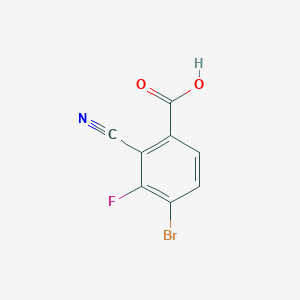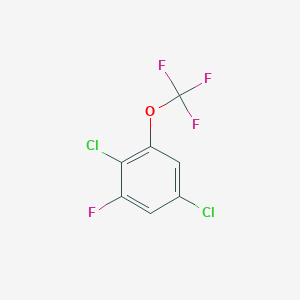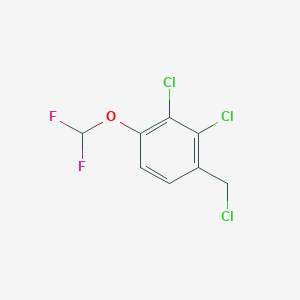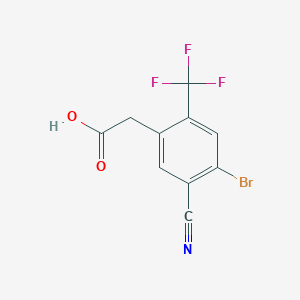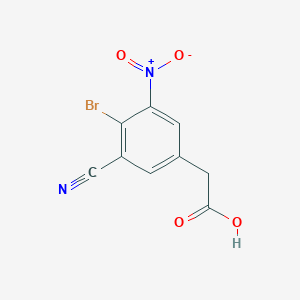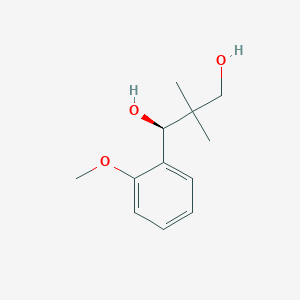
(1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol
説明
The compound “(1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol” is an organic molecule with a methoxyphenyl group attached to a dimethylpropane-1,3-diol moiety. The presence of the methoxy group (OCH3) and the phenyl ring suggests that this compound might have properties similar to other methoxyphenols, which are often used in the manufacture of pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a phenyl ring with a methoxy group at the 2-position, and a 2,2-dimethylpropane-1,3-diol moiety. The stereochemistry at the 1-position is indicated as S, which refers to the configuration of the chiral center .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The phenolic OH and the methoxy groups are likely to be sites of reactivity. The compound could potentially undergo reactions typical of alcohols and ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups (like the hydroxyl and methoxy groups) could enhance its solubility in polar solvents .科学的研究の応用
Thermal Behavior in Lignin Pyrolysis
Kuroda et al. (2007) studied the pyrolysis of lignin model compounds similar to (1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol, focusing on their thermal behavior. Their research indicated that the cleavage of certain bonds in these compounds produced benzaldehydes and phenylethanals, which are significant in understanding lignin's thermal decomposition in wood and other related materials (Kuroda, Ashitani, Fujita, & Hattori, 2007).
Synthetic Applications
Collins and Jacobs (1986) explored the synthesis of various compounds, including the reaction of compounds related to (1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol. Their work contributes to the field of organic synthesis, showing how these types of compounds can be used as intermediates in the creation of more complex molecules (Collins & Jacobs, 1986).
Photochemical Reactions
Yoshioka et al. (1991) investigated the photochemical reactions of compounds similar to (1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol. This study is significant in understanding the photochemical properties of such compounds, which has implications in fields like photopharmacology and the development of light-activated drugs (Yoshioka, Nishizawa, Arai, & Hasegawa, 1991).
Catalytic Applications
Ukai et al. (2006) studied the use of esters of arylboronic acids, related to the subject compound, in catalytic reactions with carbon dioxide. Their research provides insight into the application of these compounds in catalytic processes, which is relevant for chemical manufacturing and environmental applications (Ukai, Aoki, Takaya, & Iwasawa, 2006).
Lignin Model Compound Studies
Imai et al. (2007) focused on a lignin model compound with structural similarities to (1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol. Their work contributes to our understanding of lignin's reactivity and decomposition, which is essential in the field of biomass utilization and renewable resources (Imai, Yokoyama, Matsumoto, & Meshitsuka, 2007).
作用機序
Safety and Hazards
特性
IUPAC Name |
(1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-12(2,8-13)11(14)9-6-4-5-7-10(9)15-3/h4-7,11,13-14H,8H2,1-3H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZPCNOZMDWGDA-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C1=CC=CC=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@@H](C1=CC=CC=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




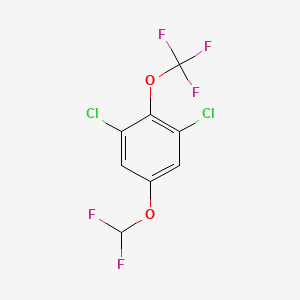

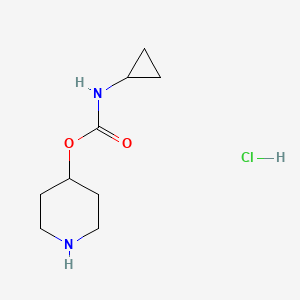
![2-[4-Bromo-5-cyano-2-(difluoromethyl)phenyl]acetic acid](/img/structure/B1410475.png)

